molecular formula C20H27N3O4 B2409439 ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate CAS No. 922991-57-9

ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate

Cat. No. B2409439
CAS RN: 922991-57-9
M. Wt: 373.453
InChI Key: WPEWGOCDUWBNGM-UHFFFAOYSA-N
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Description

Ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate, also known as MEOP or N-ethyl-1-(2-methoxyethyl)-3-(1H-indol-3-yl)-4-(piperidin-4-ylcarbonyl)pyrrolidine-2,5-dione, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic applications. MEOP belongs to the class of indole-based compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Schiff and Mannich Bases : A study by Bekircan and Bektaş (2008) explored the synthesis of Schiff and Mannich bases from isatin derivatives, including reactions with piperidine, indicating a method for creating complex molecules with potential pharmaceutical applications (Bekircan & Bektaş, 2008).

  • Microwave-Assisted Direct Amidation : Milosevic et al. (2015) demonstrated microwave-assisted direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate with primary aliphatic amines, including piperidine, to produce carboxamides, showcasing an efficient method for functionalizing molecules (Milosevic et al., 2015).

Biological Activities and Applications

  • Antimicrobial Activities : Research on the synthesis of new pyridine derivatives by Patel, Agravat, and Shaikh (2011) highlighted the antimicrobial potential of synthesized compounds, pointing to the role of piperidine derivatives in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).

  • Allosteric Modulation of the Cannabinoid CB1 Receptor : A study by Price et al. (2005) investigated the pharmacology of novel compounds acting allosterically at the cannabinoid CB1 receptor, indicating the therapeutic potential of structurally complex piperidine derivatives in modulating receptor activity (Price et al., 2005).

  • Photophysical Behavior and Applications : Bozkurt and Doğan (2018) examined the photophysical properties of a novel 4-aza-indole derivative, highlighting its potential applications in bio- or analytical sensors and optoelectronic devices due to its reverse solvatochromism behavior (Bozkurt & Doğan, 2018).

properties

IUPAC Name

ethyl 1-[[1-(2-methoxyethyl)indol-3-yl]carbamoyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-3-27-19(24)15-8-10-22(11-9-15)20(25)21-17-14-23(12-13-26-2)18-7-5-4-6-16(17)18/h4-7,14-15H,3,8-13H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEWGOCDUWBNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate

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